
(E)-3-(3-Bromo-2-chlorophenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid typically involves the bromination and chlorination of a suitable precursor, followed by the introduction of the carboxylic acid group. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity, making it a valuable tool in biochemical studies. The compound can modulate various pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
- 3-bromo-2-chlorophenylacetic acid
- 3-bromo-2-chlorobenzoic acid
- 3-bromo-2-chlorophenylpropanoic acid
Uniqueness
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid is unique due to its specific arrangement of bromine and chlorine atoms on the phenyl ring, along with the presence of a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a compound of interest for various applications.
特性
分子式 |
C9H6BrClO2 |
|---|---|
分子量 |
261.50 g/mol |
IUPAC名 |
(E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ |
InChIキー |
LPRBZGRUHRVOPD-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Br)Cl)/C=C/C(=O)O |
正規SMILES |
C1=CC(=C(C(=C1)Br)Cl)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


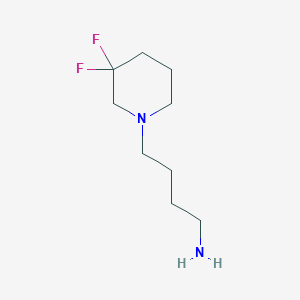
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)
![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)

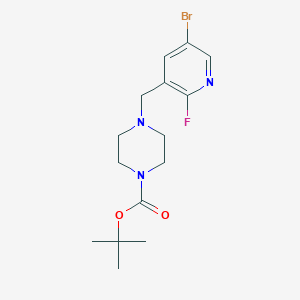
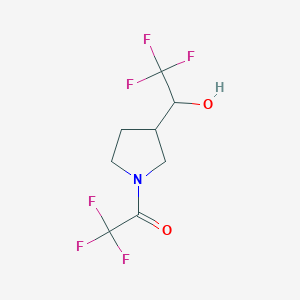

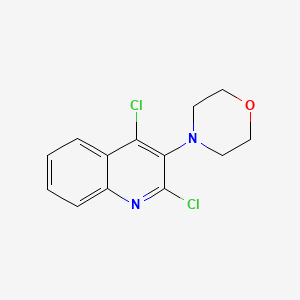


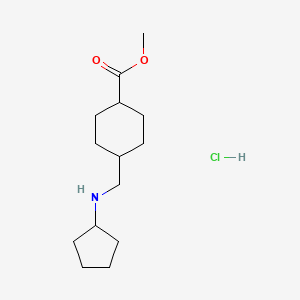

![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)

